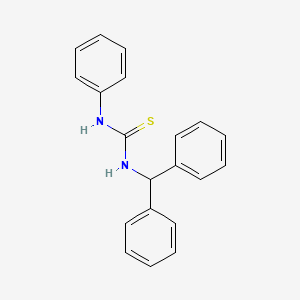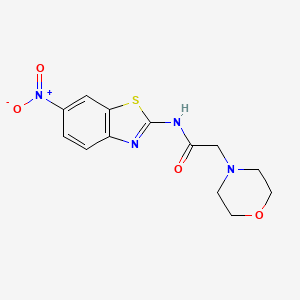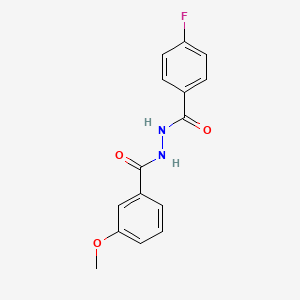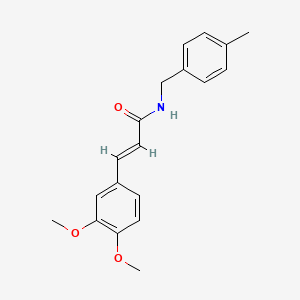![molecular formula C16H15ClN2O2S B5775910 [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5775910.png)
[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid, also known as CBDA, is a novel compound that has been studied for its potential use in various scientific research applications.
作用機序
[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid exerts its effects through multiple mechanisms of action. In cancer research, [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis through the activation of caspases. In neuroprotection, [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to reduce oxidative stress and inflammation through the activation of antioxidant enzymes and the inhibition of pro-inflammatory cytokines. In inflammation, [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines through the inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, the protection against oxidative stress and inflammation, and the reduction of pro-inflammatory cytokines and chemokines. [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid for lab experiments is its low toxicity and good bioavailability, which allows for higher doses to be administered without causing adverse effects. However, one limitation of [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.
将来の方向性
There are several future directions for research on [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid, including further studies on its potential use in cancer research, neuroprotection, and inflammation, as well as investigations into its pharmacokinetics and pharmacodynamics. Additionally, the development of new formulations and delivery methods for [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid could improve its solubility and bioavailability, making it a more effective therapeutic agent. Finally, the identification of new targets for [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid could expand its potential applications in scientific research.
合成法
[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with thiophosgene, followed by the reaction of the resulting intermediate with 4-aminophenylacetic acid. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
科学的研究の応用
[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and inflammation. In cancer research, [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroprotection, [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to protect against oxidative stress and reduce inflammation in the brain. In inflammation, [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
2-[4-[(4-chlorophenyl)methylcarbamothioylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-13-5-1-12(2-6-13)10-18-16(22)19-14-7-3-11(4-8-14)9-15(20)21/h1-8H,9-10H2,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPDSBNDTLVIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(4-Chlorobenzyl)carbamothioyl]amino}phenyl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)
![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime](/img/structure/B5775859.png)
![N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5775865.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B5775876.png)



![1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5775905.png)


![N-cyclopropyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5775920.png)